![molecular formula C7H10ClF3N2O B6608725 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride CAS No. 2380151-42-6](/img/structure/B6608725.png)

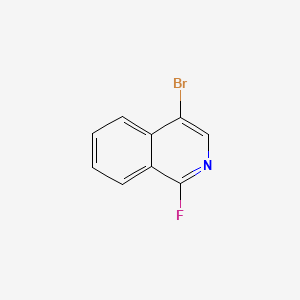

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

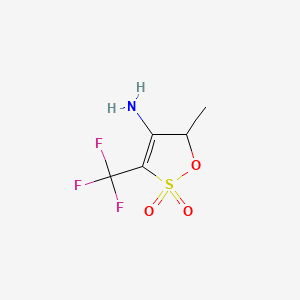

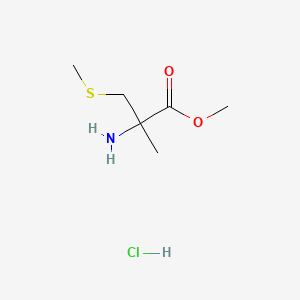

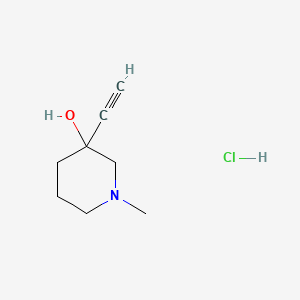

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is an organic compound known for its application in various fields of scientific research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group attached to an oxazole ring, makes it a compound of significant interest in synthetic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride typically begins with the construction of the oxazole ring. One common method involves the reaction between α,β-unsaturated ketones and hydroxylamine to form isoxazoles, which can then be modified to produce the target compound. Key reaction conditions include the use of solvents such as ethanol or acetonitrile, with reaction temperatures generally maintained between 0°C to 50°C to optimize yield.

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale. The reactions are typically conducted in batch reactors with precise control over temperature and pH levels. The purification of the compound involves crystallization or chromatography techniques to ensure high purity for use in research and development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, which can be catalyzed using agents such as peracids or hypochlorites.

Reduction: : Reduction reactions often target the trifluoromethyl group, typically using hydrogenation processes with palladium or nickel catalysts.

Substitution: : It can also participate in various substitution reactions where halides or other groups may replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: : Common reagents include peracetic acid and sodium hypochlorite.

Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) or nickel catalysts.

Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like THF or DMSO.

Major Products

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique reactivity patterns enable the development of new materials and catalysts.

Biology

In biology, derivatives of this compound have been explored for their potential as enzyme inhibitors. These inhibitors can be crucial for studying metabolic pathways and developing novel therapeutics.

Medicine

In medicinal chemistry, it is investigated for its potential as a pharmaceutical intermediate. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and cancer.

Industry

Industrially, the compound finds use in the development of advanced polymers and materials with specialized properties, leveraging the unique trifluoromethyl group for stability and reactivity.

Mechanism of Action

The mechanism by which 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride exerts its effects is closely linked to its molecular structure. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with lipid membranes and proteins. Molecular targets often include enzymes and receptors, where the compound can act as an inhibitor or modulator. Pathways involved include signal transduction and metabolic processes, highlighting its broad potential across different research areas.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-[5-(trifluoromethyl)-1,2-thiazol-3-yl]propan-2-amine or 2-[5-(trifluoromethyl)-1,2-imidazol-3-yl]propan-2-amine, 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride stands out due to its distinct electronic and steric properties imparted by the oxazole ring. These differences can influence the compound’s reactivity, stability, and overall effectiveness in research applications. Here are a few similar compounds:

2-[5-(trifluoromethyl)-1,2-thiazol-3-yl]propan-2-amine

2-[5-(trifluoromethyl)-1,2-imidazol-3-yl]propan-2-amine

2-[5-(trifluoromethyl)-1,2-pyrazol-3-yl]propan-2-amine

Each of these compounds, while similar, offers unique traits that can be leveraged in various scientific investigations. For example, the thiazole and imidazole analogs might demonstrate different solubility and binding characteristics, making them suitable for distinct applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O.ClH/c1-6(2,11)4-3-5(13-12-4)7(8,9)10;/h3H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORWUVIPMJAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.61 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)

![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)

![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)

![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)

![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)

![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis](/img/structure/B6608720.png)